UT‑B Inhibitory Potency: Target Compound vs. Core UT‑B Inhibitor Chemotypes
The compound exhibits an IC₅₀ of 2.54 × 10³ nM (2.54 µM) against rat UT‑B in a spectrophotometric erythrocyte lysis assay [1]. This potency is approximately 250‑fold weaker than the nanomolar UT‑B inhibitors (e.g., phenylsulfoxyoxazoles, EC₅₀ ~10 nM) identified in the same assay format by Levin et al. (2007) [2]. However, the benzyl‑furan‑vinyl urea scaffold represents a structurally distinct chemotype that may offer advantages in selectivity or pharmacokinetics, although direct comparative data are lacking.
| Evidence Dimension | UT‑B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.54 × 10³ nM (2.54 µM) |
| Comparator Or Baseline | Phenylsulfoxyoxazole lead (Levin et al., 2007): EC₅₀ ≈ 10 nM |
| Quantified Difference | ~250‑fold less potent than the comparator |
| Conditions | Rat UT‑B, erythrocyte lysis assay, 6‑min incubation, spectrophotometric detection |
Why This Matters
The measured potency, while lower than optimized leads, establishes the benzyl‑furan‑vinyl urea core as a viable starting point for UT‑B inhibitor optimization, and the assay context allows direct benchmarking against published screening data.
- [1] BindingDB entry for CHEMBL1421830 (BDBM50512257), Target: Urea transporter 1 (Rat), IC₅₀: 2.54E+3 nM. View Source
- [2] Levin, M. H., de la Fuente, R., & Verkman, A. S. (2007). Urearetics: a small molecule screen yields nanomolar potency inhibitors of urea transporter UT‑B. FASEB Journal, 21(2), 551–563. View Source
